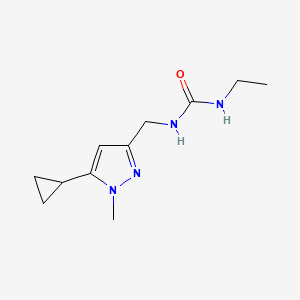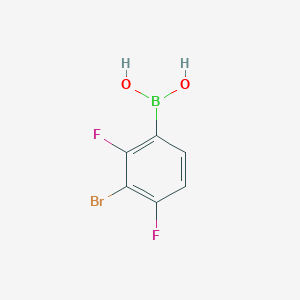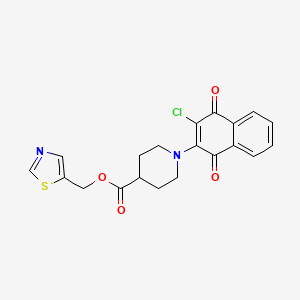
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one” is a compound that has a molecular weight of 164.21. It is a liquid at room temperature and has a purity of 95%. It is stored at 4 degrees Celsius . Another similar compound is “(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” which has a molecular weight of 152.2 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one” is provided, which can be used to generate its molecular structure . Similarly, the InChI code for “(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” is also available .
Physical And Chemical Properties Analysis
“(5-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-3-YL)METHANOL” is a solid at room temperature .
Scientific Research Applications
Heterocyclic Synthesis and Structural Diversity
Research into compounds similar to "1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea" often explores their synthesis and potential as scaffolds in heterocyclic chemistry. For instance, studies have demonstrated various synthetic pathways leading to pyrazole derivatives, showcasing their versatility in creating complex heterocyclic structures. These synthetic routes have led to novel compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. The structural analysis of these compounds, including X-ray diffraction studies, aids in understanding their chemical behavior and potential reactivity (Viveka et al., 2016; Cheng et al., 2017).
Cycloaddition Reactions
Cycloaddition reactions involving pyrazole derivatives have been extensively studied, highlighting their ability to form various cyclopropane products and contributing to the field of organic synthesis. These reactions are crucial for constructing cyclic compounds, which are of significant interest due to their presence in numerous biologically active molecules. The research provides insight into the mechanisms and outcomes of these reactions, offering pathways to synthesize complex molecules for further study and application (Atherton & Fields, 1968; Gladow et al., 2014).
Antimicrobial and Anticancer Properties
The study of pyrazole derivatives extends into evaluating their biological activities, including antimicrobial and anticancer properties. Novel compounds synthesized from ethyl pyrazole-carboxylate derivatives have shown promising results against various bacterial strains and cancer cell lines. These findings suggest potential pharmaceutical applications for compounds structurally related to "1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea", indicating their significance in the development of new therapeutic agents (Azab et al., 2013; Hafez et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-12-11(16)13-7-9-6-10(8-4-5-8)15(2)14-9/h6,8H,3-5,7H2,1-2H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXTIOKRBWCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C(=C1)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2371312.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)




![N-[(4-Chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)
![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2371329.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)
